molecular formula C6H4N4O2 B1500760 [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid CAS No. 330440-42-1

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

Cat. No.: B1500760
CAS No.: 330440-42-1
M. Wt: 164.12 g/mol
InChI Key: DCUXYLCQXDMCOX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic organic compound characterized by its fused ring structure containing nitrogen atoms This compound belongs to the triazolopyridazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of hydrazides with appropriate reagents under acidic conditions. For instance, refluxing hydrazides in diluted hydrochloric acid can yield the desired compound. Another approach involves heating hydrazides in acetic acid to form chloromethyl-substituted triazolopyridazines, which can then be further processed to obtain the target compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ...[{{{CITATION{{{_1{Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines - ARKAT USA](https://www.arkat-usa.org/get-file/19655/).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic chemistry, [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: This compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Research has shown that derivatives of triazolopyridazines can inhibit enzymes and disrupt cellular processes in pathogens and cancer cells.

Medicine: The compound's derivatives are being explored for their therapeutic potential. Some derivatives have shown promise in preclinical studies for treating various diseases, including infections and cancer.

Industry: In the chemical industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis (programmed cell death) in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial: Inhibition of bacterial enzymes involved in cell wall synthesis.

  • Anticancer: Disruption of cell signaling pathways, such as those involving cyclin-dependent kinases (CDKs).

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Triazolo[4,3-b]pyridazine-7-carboxylic acid

  • Triazolo[4,3-b]pyridazine-6-carboxylic acid

Uniqueness: [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid stands out due to its specific substitution pattern and the presence of the carboxylic acid group at the 3-position. This structural feature influences its reactivity and biological activity, making it distinct from other triazolopyridazines.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUXYLCQXDMCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665277
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330440-42-1
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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